Nitration Regioselectivity: 83% vs. 13% Yield Advantage Over 3-Bromo Isomer in Direct Synthesis
The direct nitration of 3‑bromobenzoic acid produces 5‑bromo‑2‑nitrobenzoic acid as the major product in 83% yield, whereas the competing 3‑bromo‑2‑nitrobenzoic acid is obtained in only 13% yield [1]. This 70‑percentage‑point difference in isolated yield demonstrates that the target compound is intrinsically favored by the directing effects of the bromine and carboxyl groups. The 3‑bromo isomer cannot be efficiently accessed via this direct route and requires alternative, more complex synthetic strategies [2].
| Evidence Dimension | Nitration product yield |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 3-Bromo-2-nitrobenzoic acid: 13% |
| Quantified Difference | 70 percentage points higher for target compound |
| Conditions | Nitration of 3‑bromobenzoic acid |
Why This Matters
This yield differential dictates whether 5‑bromo‑2‑nitrobenzoic acid can be procured at commercial scale and reasonable cost; the 3‑bromo isomer is not a viable substitute for large‑scale synthesis due to its low direct‑synthesis yield.
- [1] Wikipedia. Ortho Effect. Section: Electrophilic Aromatic Substitution of Disubstituted Benzene Compounds. View Source
- [2] Erickson, J. L. E.; Dechary, J. M.; Pullig, T. R. The Bromo-2-nitrobenzoic Acids. J. Am. Chem. Soc. 1952, 74, 5621–5623. View Source
